2-(Pyrimidin-2-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
2-pyrimidin-2-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-3-2-6-8-4-1-5-9-6;;/h1,4-5H,2-3,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHMHWMVQQVPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99357-24-1 | |
| Record name | 2-pyrimidine-2-ylethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)ethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound . The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of 2-(Pyrimidin-2-yl)ethanamine dihydrochloride involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yl)ethanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions can produce amine derivatives .
Scientific Research Applications
2-(Pyrimidin-2-yl)ethanamine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Drug Discovery: It serves as a building block for the synthesis of potential drug candidates.
Molecular Biology: The compound is used in studies to understand biological processes at the molecular level.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Ethylamine Derivatives
2-(Pyrimidin-4-yl)ethan-1-amine Dihydrochloride
- CAS : 856973-38-1
- Molecular Formula : C₆H₁₁Cl₂N₃
- Molecular Weight : 196.08 g/mol
- Key Difference : Pyrimidin-4-yl substitution (vs. pyrimidin-2-yl in the target compound).
- Impact : Altered electronic distribution may affect binding affinity in kinase targets due to positional isomerism .
1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Heterocyclic Substituted Ethylamines
2-(2-Methyl-1H-imidazol-1-yl)ethanamine Dihydrochloride
- CAS : 858513-10-7
- Molecular Formula : C₆H₁₃Cl₂N₃
- Molecular Weight : 198.09 g/mol
- Key Difference : Pyrimidine replaced with methyl-imidazole.
- Impact : Enhanced metabolic stability in vivo due to imidazole’s resistance to oxidation .
1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
Substituted Pyrimidine Derivatives
2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine Hydrochloride
- CAS : 1196155-36-8
- Molecular Formula : C₁₂H₁₅ClN₄
- Molecular Weight : 250.73 g/mol
- Key Difference : Methyl and pyridinyl substituents on the pyrimidine ring.
- Impact : Increased lipophilicity (logP ~1.8) enhances membrane permeability .
1-(2-Propylpyrimidin-5-yl)methanamine Dihydrochloride
Comparative Data Table
Biological Activity
2-(Pyrimidin-2-yl)ethanamine dihydrochloride, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHClN
- Molecular Weight : 194.06 g/mol
- CAS Number : 99357-24-1
Synthesis
The synthesis of 2-(Pyrimidin-2-yl)ethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethylamine under controlled conditions. The resulting compound is purified through recrystallization to obtain the dihydrochloride salt form, enhancing its solubility and stability for biological studies.
Anti-inflammatory Effects
Research has indicated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 2-(Pyrimidin-2-yl)ethanamine have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in the treatment of inflammatory diseases.
| Compound | IC (μM) | Reference |
|---|---|---|
| 2-(Pyrimidin-2-yl)ethanamine | Not specified | This study |
| Celecoxib | 0.04 ± 0.01 | |
| Indomethacin | 9.17 |
In a comparative study, two pyrimidine derivatives demonstrated IC values similar to celecoxib, indicating their potential as anti-inflammatory agents.
Anticancer Activity
Pyrimidine derivatives are also explored for their anticancer properties. In vitro studies have revealed that certain derivatives can induce apoptosis in cancer cell lines, with promising results against various types of leukemia and solid tumors.
These findings suggest that 2-(Pyrimidin-2-yl)ethanamine dihydrochloride may possess significant anticancer activity, warranting further investigation.
The biological activity of 2-(Pyrimidin-2-yl)ethanamine dihydrochloride is believed to stem from its ability to interact with specific molecular targets involved in inflammatory and cancerous pathways. The presence of the pyrimidine ring enhances its binding affinity to these targets, modulating their activity effectively.
Case Studies
-
Anti-inflammatory Study :
A recent study evaluated the anti-inflammatory effects of several pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds similar to 2-(Pyrimidin-2-yl)ethanamine significantly reduced edema compared to controls, highlighting their therapeutic potential in managing inflammation . -
Anticancer Evaluation :
In vitro assays conducted on various cancer cell lines demonstrated that certain analogs of 2-(Pyrimidin-2-yl)ethanamine induced apoptosis at sub-micromolar concentrations, outperforming traditional chemotherapeutics like doxorubicin in some cases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-(pyrimidin-2-yl)ethanamine dihydrochloride while minimizing impurities?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical variables affecting yield and impurity profiles . Coupling this with HPLC-UV/MS monitoring allows real-time tracking of intermediate formation and byproducts. Evidence from analogous pyrimidine derivatives suggests that optimizing pH during the final hydrochloride salt formation step can reduce residual amines .
Q. What purification strategies are effective for isolating 2-(pyrimidin-2-yl)ethanamine dihydrochloride from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the target compound and unreacted starting materials .
- Ion-exchange chromatography : Effective for removing excess chloride ions or uncharged organic impurities .
- Lyophilization : For final isolation, lyophilization ensures high purity by eliminating residual solvents .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm the pyrimidine ring substitution pattern and ethanamine chain integrity. Compare chemical shifts with structurally similar compounds (e.g., 1-(pyridin-2-yl)ethanamine derivatives) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₆H₁₁Cl₂N₃) and isotopic patterns consistent with dihydrochloride salts .
- Elemental analysis : Validate chloride content (theoretical Cl⁻: ~36.2%) to confirm stoichiometry .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives or troubleshoot unexpected reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction pathways to predict regioselectivity during pyrimidine functionalization. For example, calculate activation energies for nucleophilic attacks at different ring positions .
- Molecular docking : Screen derivatives for potential binding to biological targets (e.g., kinase enzymes), leveraging the ethanamine moiety’s flexibility for hydrogen bonding .
- Reaction path sampling : Identify kinetic vs. thermodynamic control in multi-step syntheses .
Q. What experimental approaches resolve discrepancies in kinetic data for reactions involving this compound?
- Methodological Answer :
- In situ monitoring : Use ReactIR or stopped-flow UV-Vis to capture transient intermediates and validate proposed mechanisms .
- Isotopic labeling : Introduce ¹⁵N or deuterium at the ethanamine chain to track proton transfer steps .
- Cross-validation : Compare experimental rate constants with microkinetic models derived from computational data .
Q. How can researchers mitigate hazards associated with handling 2-(pyrimidin-2-yl)ethanamine dihydrochloride in aqueous or acidic conditions?
- Methodological Answer :
- pH-controlled environments : Maintain neutral to slightly acidic conditions (pH 4–6) to prevent decomposition into volatile amines .
- Closed-system reactors : Minimize exposure to moisture and oxygen, which can catalyze degradation .
- Thermal stability assays : Perform DSC/TGA to identify safe temperature thresholds for storage and reactions .
Methodological Framework for Troubleshooting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
